1-(6-cyanopyridin-2-yl)-N-methylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-cyanopyridin-2-yl)-N-methylpyrrolidine-2-carboxamide, commonly known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. This compound was first synthesized in the 1990s as part of a research program aimed at developing novel analgesics and anti-inflammatory agents. Since then, CP-47,497 has gained significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
CP-47,497 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are widely distributed throughout the body and play a crucial role in regulating various physiological processes, including pain sensation, inflammation, appetite, and mood. Upon binding to these receptors, CP-47,497 activates downstream signaling pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
CP-47,497 has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-47,497 has several advantages as a tool in research, including its high potency and selectivity for the CB1 and CB2 receptors. However, this compound also has several limitations, including its low solubility in aqueous solutions and potential toxicity at high doses. Therefore, careful consideration should be given to the dosage and administration route when using CP-47,497 in laboratory experiments.
Direcciones Futuras
There are several future directions for research on CP-47,497. One area of interest is the development of novel analogs with improved pharmacological properties and reduced toxicity. In addition, further studies are needed to elucidate the exact mechanisms underlying the analgesic, anti-inflammatory, and neuroprotective effects of this compound. Finally, the potential therapeutic applications of CP-47,497 in various diseases, including chronic pain, inflammatory disorders, and neurodegenerative diseases, warrant further investigation.
Conclusion
In conclusion, CP-47,497 is a synthetic cannabinoid with potent agonist activity at the CB1 and CB2 receptors. This compound has been extensively studied for its potential therapeutic applications, including pain management, anti-inflammatory effects, and neuroprotection. However, further research is needed to fully understand the mechanisms underlying these effects and to develop novel analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of CP-47,497 involves the reaction of 2-pyridinecarbonitrile with N-methylpyrrolidine-2-carboxylic acid chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. The yield of this synthesis method is around 50%, and the purity of the final product can be increased by using more advanced purification techniques.
Aplicaciones Científicas De Investigación
CP-47,497 has been extensively studied for its potential therapeutic applications, including pain management, anti-inflammatory effects, and neuroprotection. In addition, this compound has been used as a tool in research to investigate the endocannabinoid system and its role in various physiological and pathological processes.
Propiedades
IUPAC Name |
1-(6-cyanopyridin-2-yl)-N-methylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-14-12(17)10-5-3-7-16(10)11-6-2-4-9(8-13)15-11/h2,4,6,10H,3,5,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOXUJCPOJIIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1C2=CC=CC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyanopyridin-2-yl)-N-methylpyrrolidine-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.